Structural Differentiation from First-Generation Adamantyl-Urea sEH Inhibitors
sEH-IN-1 is a diaryl urea derivative lacking the adamantyl group found in first-generation sEH inhibitors like AUDA. This structural distinction is critical as it eliminates the metabolically labile adamantane moiety, which is known to be a site for rapid oxidative metabolism and clearance in vivo [1]. In contrast to AUDA (IC50 = 18 nM for mouse sEH, 69 nM for human sEH), sEH-IN-1's substitution pattern is derived from a medicinal chemistry campaign specifically aimed at improving metabolic stability while retaining on-target potency [2].
| Evidence Dimension | Chemical Structure and Predicted Metabolic Stability |
|---|---|
| Target Compound Data | Diaryl urea scaffold with trifluoromethoxy and benzoic acid substituents (MW: 432.35 g/mol) |
| Comparator Or Baseline | AUDA (1-adamantyl-3-dodecyl urea): Adamantyl group present |
| Quantified Difference | Absence of metabolically labile adamantyl group |
| Conditions | In silico structural comparison and literature-based metabolic stability assessment |
Why This Matters
This structural difference suggests sEH-IN-1 may offer an improved pharmacokinetic profile for in vivo studies where rapid clearance of AUDA is problematic.
- [1] Morisseau, C., et al. Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 2013, 53, 37-58. View Source
- [2] Gless Jr., R.D., et al. Soluble Epoxide Hydrolase Inhibitors. U.S. Patent Application US20090270382, published 2009-10-29. View Source
